p-Toluidine

描述

Historical Context and Evolution of Academic Inquiry into p-Toluidine

The story of this compound is intrinsically linked to the birth of the synthetic dye industry in the 19th century. Early investigations into aniline (B41778), a key raw material derived from coal tar, revealed that its purity was crucial for dye synthesis. britannica.comresearchgate.net Chemists like August Wilhelm von Hofmann demonstrated that the presence of toluidine isomers, including this compound, was essential for the production of certain dyes. britannica.com For instance, the synthesis of the iconic dye fuchsine was found to rely on the presence of this compound, with its methyl carbon becoming the central atom in the triphenylmethane (B1682552) structure of the dye. britannica.com This discovery spurred further academic inquiry into the reactivity and properties of this compound and its isomers.

One of the most notable historical achievements involving this compound was its role in the synthesis of mauveine, the first commercially successful synthetic organic dye, discovered by William Henry Perkin in 1856. researchgate.netresearchoutreach.org It was later understood that the aniline Perkin used was impure and contained toluidines, which were critical for the formation of the mauveine chromophores. researchgate.netresearchoutreach.org This historical context underscores the foundational importance of this compound in the development of organic chemistry.

Contemporary Significance of this compound in Chemical Science

In the present day, this compound's significance has expanded far beyond the dye industry. It serves as a versatile building block and intermediate in the synthesis of a wide array of organic compounds. sinocurechem.comchemiis.com Its applications are found in pharmaceuticals, agrochemicals, and materials science. sinocurechem.comchemiis.com

In the pharmaceutical sector, this compound is a precursor for various drugs, including analgesics and antipyretics. chemiis.com Its derivatives are explored for the development of new therapeutic agents. ontosight.ai For example, research has been conducted on using this compound in the synthesis of desipramine (B1205290) analogs to potentially modify the drug's effectiveness. chemicalbull.com

The agrochemical industry utilizes this compound for the synthesis of herbicides, fungicides, and insecticides, contributing to crop protection and improved agricultural yields. sinocurechem.comchemiis.com

In materials science, this compound and its derivatives are integral to the production of polymers, resins, and pigments. sinocurechem.comchemicalbull.com For instance, N,N-dimethyl-p-toluidine acts as a catalyst in the polymerization of polyesters and epoxy resins. actylis.comatamanchemicals.com Furthermore, this compound derivatives are used to create pigments for coloring plastics and inks. sinocurechem.com Recent research has also explored the use of this compound in developing new nonlinear optical (NLO) materials, such as this compound p-Toluenesulfonate (PTPT), which have potential applications in optical technologies. scispace.comscirp.org

Scope and Research Imperatives for this compound

The broad utility of this compound necessitates ongoing research to address several key areas. A primary imperative is the development of more efficient and environmentally friendly synthesis methods for this compound and its derivatives. mdpi.com Traditional methods often involve harsh reaction conditions and produce significant waste.

Another critical area of research is the exploration of novel applications for this compound-based compounds. This includes the design and synthesis of new functional materials with tailored properties, such as advanced polymers, sensors, and catalysts. For instance, research has shown that this compound can be immobilized in a polymer film to create an optical sensing material for detecting hydroxymethylfurfural in honey. ikm.org.my

Furthermore, a deeper understanding of the structure-property relationships of this compound derivatives is essential for designing molecules with specific functionalities. This involves detailed spectroscopic, crystallographic, and computational studies to elucidate how modifications to the this compound scaffold influence its chemical and physical properties.

Key Research Directions and Emerging Paradigms in this compound Studies

Current research on this compound is characterized by several exciting and emerging paradigms:

Catalysis: this compound and its derivatives are being investigated as catalysts and co-catalysts in a variety of organic reactions. For example, this compound has been shown to act as a redox mediator in visible light photocatalysis, enabling otherwise inefficient reactions. acs.org Research is also focused on developing new catalytic systems using this compound derivatives for polymerization reactions.

Polymer Chemistry: The synthesis of novel polymers and copolymers using this compound as a monomer is a significant area of research. researchgate.netresearchgate.net These materials exhibit interesting electronic and optical properties, making them promising for applications in electronic devices and sensors. researchgate.net

Medicinal Chemistry: The design and synthesis of new this compound-based Schiff base complexes with potential biological activities is an active field of research. rjpbcs.com These complexes have shown promise as antimicrobial and anticancer agents. rjpbcs.comnih.gov

Materials Science: There is growing interest in the development of this compound-based functional materials. This includes the synthesis of nonlinear optical crystals, as well as the use of this compound derivatives in the creation of advanced composites and coatings. scispace.comscirp.org

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₉N |

| Molar Mass | 107.15 g/mol chemicalbull.com |

| Appearance | Colorless to pale yellow solid sinocurechem.comnih.gov |

| Melting Point | 44 °C (111 °F) ontosight.ainih.gov |

| Boiling Point | 200.3 °C iarc.fr |

Table 2: Research Applications of this compound Derivatives

| Derivative | Application | Research Focus |

|---|---|---|

| N,N-Dimethyl-p-toluidine | Polymerization catalyst actylis.comatamanchemicals.com | Enhancing curing of epoxy resins and dental materials actylis.comatamanchemicals.comatamanchemicals.com |

| This compound p-Toluenesulfonate (PTPT) | Nonlinear optical material scispace.comscirp.org | Second harmonic generation and optical applications scispace.comscirp.org |

| Isatin-p-toluidine Schiff bases | Medicinal chemistry rjpbcs.com | Synthesis of complexes with potential biocidal activity rjpbcs.com |

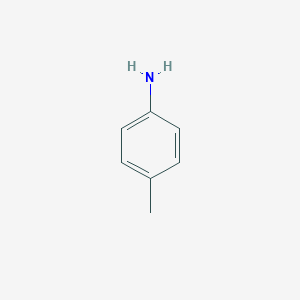

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMPPFPUUCRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76642-19-8, Array | |

| Record name | Benzenamine, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76642-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021872 | |

| Record name | 4-Methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-toluidine is a colorless solid. Melting point 44 °C (111 °F). Specific gravity 1.046. Vapor heavier than air. Produces toxic oxides of nitrogen during combustion. May be absorbed through the skin. Used in dyes, and in organic chemical manufacturing., Liquid; Liquid, Other Solid, White solid with an aromatic odor. [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS FLAKES. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., White solid with an aromatic odor., White solid with an aromatic odor. [Note: Used as a basis for many dyes.] | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

393 °F at 760 mmHg (USCG, 1999), 200.4 °C, 200 °C, 393 °F | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

188 °F (USCG, 1999), 87 °C, 190 °F (88 °C) (closed cup), 87 °C c.c., 188 °F | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.7 % (NIOSH, 2023), Very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloride, Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids, In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C, Solubility in water, g/100ml at 20 °C: 0.75 (poor), 0.7% | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1 at 68 °F (USCG, 1999), 0.9619 g/cu cm at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.90 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 108 °F (NIOSH, 2023), 0.28 [mmHg], VP: 1 mm Hg at 42 °C, 0.286 mm Hg at 25 °C, Vapor pressure, kPa at 42 °C: 0.13, 1 mmHg@108 °F, (108 °F): 1 mmHg | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

m-Toluidine < 0.5% w/w, o-Toluidine < 0.5% w/w, water 0.1 - 0.2% w/w | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lustrous plates or leaflets, White solid, Colorless leaflets | |

CAS No. |

106-49-0, 26915-12-8 | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1D0KL7I4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XU3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

112.1 °F (USCG, 1999), 43.6 °C, 44-45 °C, 112 °F, 111 °F | |

| Record name | P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12252 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminotoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | para-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/42 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Process Optimization for P Toluidine and Its Derivatives

Classical and Contemporary Synthesis Routes of p-Toluidine

The production of this compound, a vital chemical intermediate, is primarily achieved through the reduction of p-nitrotoluene. Over the years, various methods have been developed, ranging from traditional industrial processes to modern, environmentally conscious approaches.

Catalytic Hydrogenation Pathways for this compound Production

Catalytic hydrogenation is a cornerstone of industrial this compound synthesis, valued for its efficiency and high selectivity. This process involves the reaction of p-nitrotoluene with hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts include palladium and nickel. A method using a palladium-carbon (Pd/C) catalyst facilitates the direct liquid-phase hydrogenation of p-nitrotoluene. This approach is noted for its low reaction temperature (80–85 °C) and pressure (0.55–0.6 MPa), achieving a product yield of up to 98.3% and a purity of 98.6%. google.com The process is efficient, with reaction times around 4-5 hours, and is considered environmentally friendly due to the absence of waste discharge. google.com

Nickel-based catalysts are also prevalent. Raney nickel, for instance, is used in the reduction of p-nitrotoluene by hydrazine (B178648), a reaction that is first order with respect to both reactants. cdnsciencepub.com Another process utilizes a finely divided nickel-containing catalyst suspended in liquid p-nitrotoluene. google.com In specialized reactor designs, such as microchannel reactors, palladium catalysts have been deposited on microstructured aluminum wafers for the hydrogenation of p-nitrotoluene, resulting in a 100% selectivity to this compound. researchgate.net

Below is a table summarizing various catalytic hydrogenation methods.

Interactive Data Table: Catalytic Hydrogenation Methods for this compound| Catalyst | Substrate | Reagent | Key Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium-carbon | p-Nitrotoluene | Hydrogen | 80–85 °C, 0.55–0.6 MPa | 98.3% yield, 98.6% purity | google.com |

| Finely divided Nickel | p-Nitrotoluene | Hydrogen | Liquid phase suspension | High yield | google.com |

| Palladium on Al wafers | p-Nitrotoluene | Hydrogen | Microchannel reactor | 100% selectivity | researchgate.net |

| Raney Nickel | p-Nitrotoluene | Hydrazine | Spectrophotometric monitoring | First-order kinetics | cdnsciencepub.com |

Chemical and Electrochemical Reduction Methods in this compound Synthesis

Beyond catalytic hydrogenation, chemical and electrochemical reduction methods offer alternative pathways to this compound.

Chemical Reduction: The Bechamp process is a classic method for reducing aromatic nitro compounds using zero-valent iron powder and an acid. researchgate.netijcea.org This reaction is a three-phase system (solid, gas, liquid) and is described as a sequence of three steps: adsorption of p-nitrotoluene (PNT) onto the iron surface, the surface reaction itself, and finally, the desorption of the this compound (PT) product. researchgate.net Studies indicate that the adsorption of PNT onto the iron surface is often the rate-limiting step. researchgate.net Though largely superseded by catalytic hydrogenation for large-scale production, the Bechamp process remains in use for producing smaller volumes, particularly in the dye industry, and has the advantage of avoiding catalyst traces in the final product. researchgate.net Another chemical method involves the selective reduction of p-nitrotoluene from a mixture of isomers using sodium sulfide (B99878) (Na2S) at room temperature. sciencemadness.org

Electrochemical Reduction: Electrochemical methods provide a controlled way to reduce p-nitrotoluene. This process is typically diffusion-controlled. researchgate.net One study demonstrated the use of a carbon-based hybrid composite (Ti3C2TX@MnCo2O4) as a modified electrode for the electrochemical reduction of p-nitrotoluene, showing high sensitivity. doi.org The process is influenced by parameters such as pH, with neutral conditions (pH 7) often being optimal. doi.org The reduction of nitrotoluenes can yield different products depending on the conditions; for instance, the electrolysis of m-nitrotoluene in acidic media produces m-toluidine (B57737), while in basic media, it forms 3,3'-dimethyl azobenzene.

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthesis routes for this compound and its derivatives. A significant focus has been on the use of green solvents and biocatalysts.

For the synthesis of this compound-derived Schiff bases, the use of green solvents like ethanol (B145695) and water has proven effective. chemsociety.org.ngchemsociety.org.ng An ethanol-water (1:1) mixture, in particular, offers a convenient pathway with short reaction times, high yields, and simpler work-up procedures compared to methods using toxic organic solvents like benzene (B151609) or dimethylformamide. chemsociety.org.ngchemsociety.org.ng Another eco-friendly approach involves using natural acid catalysts, such as kaffir lime extract, for the condensation of this compound with salicylaldehyde (B1680747) to form a Schiff base. journalijar.com This method avoids lethal materials and polluting organic solvents, offering mild reaction conditions and high product yields. journalijar.com

Biocatalysis presents another avenue for green synthesis. Lipases, such as those from Candida antarctica (CaL-B), have been successfully used as biocatalysts for Mannich-type reactions involving this compound, heterocyclic aldehydes, and acetone (B3395972) in aqueous media. nih.gov

Solvent System Innovation in this compound Synthesis

Innovation in solvent systems aims to improve reaction efficiency, reduce environmental impact, and simplify product purification. As mentioned in the green chemistry section, aqueous systems and ethanol-water mixtures are notable advancements for synthesizing this compound derivatives. chemsociety.org.ngchemsociety.org.ng

A particularly significant innovation is the development of solvent- and catalyst-free methods. One such technique involves mixing aldehydes and amines (like this compound) directly and then using a pressure reduction technique to remove water and any unreacted starting materials. scirp.org This method has been shown to produce pure imine derivatives in excellent yields (98-99%) without the need for purification with organic solvents, representing a highly efficient and atom-economical approach. scirp.org

Synthesis of Advanced this compound Derivatives

This compound serves as a versatile building block for the synthesis of more complex molecules with applications in various fields, including materials science and medicine.

Multi-Step Reaction Sequences for Complex this compound Conjugates

The synthesis of advanced derivatives often involves multi-step reaction sequences where this compound is a key starting material.

One example is the synthesis of highly functionalized γ-lactam derivatives. In a multicomponent reaction, this compound is reacted with an aldehyde and a pyruvate (B1213749) derivative. nih.gov The mechanism involves the initial formation of imine and enamine species, followed by an acid-promoted Mannich reaction and a final intramolecular cyclization to yield the γ-lactam structure. nih.gov

Another multi-step process is the synthesis of phenanthridinone derivatives. This involves a palladium-catalyzed reaction between this compound and N-methoxybenzamides, demonstrating an efficient cascade reaction via C-H bond activation. researchgate.net

The synthesis of N-(p-tolyl)acetamide is a straightforward acylation of this compound with acetic acid. ijsrst.com This derivative can then be used in further reactions, such as mercuration with mercuric acetate, to produce more complex organometallic compounds like (2-acetamido-5-methylphenyl)mercury(II) chloride. ijsrst.com

This compound is also a precursor for α-aminonitriles via the Strecker synthesis, which involves reacting this compound with an aldehyde (e.g., benzaldehyde) and potassium cyanide. uobaghdad.edu.iq These α-aminonitriles can then be used as ligands to form metal complexes. uobaghdad.edu.iq Furthermore, a derivative of this compound, 3-amino-p-toluidine, is used as a starting material in the multi-step synthesis of a highly fluorescent Tröger's base-derived benzoxazine. acs.org

Finally, the controlled oxidation of this compound using hydrogen peroxide in the presence of a magnetite-supported nanocrystalline zeolite catalyst (M/NTS) leads to the formation of 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene, which are themselves valuable chemical products. mdpi.comresearchgate.net

Derivatization Strategies for Functional Enhancement

Derivatization of this compound is a key strategy for modifying its chemical properties to suit specific advanced applications, from bio-analytical mass spectrometry to the creation of functional materials.

In the field of glycan analysis, particularly using mass spectrometry (MS), the stability and ionization efficiency of sialic acids are critical challenges. Sialic acids are prone to hydrolysis and fragmentation during sample preparation and analysis. nih.gov Chemical derivatization through amidation with this compound offers a robust solution to this problem.

The reaction converts the carboxylic acid group of sialic acids into a this compound amide. This modification serves two primary purposes:

Enhanced Hydrophobicity : The introduction of the aromatic this compound group makes the entire glycan molecule more hydrophobic. nih.gov This increased hydrophobicity leads to stronger retention on reverse-phase chromatography columns, such as C18, allowing for better separation. nih.gov

Improved Ionization : The derivatization significantly improves the ionization efficiency of the glycans in mass spectrometry. nih.govresearchgate.net This is attributed to the increased hydrophobicity and the ability of the aromatic amine to readily accept a proton, leading to stronger signals in positive-ion mode MS. nih.gov

Studies have shown that this compound-modified sialic acids are very stable in low pH environments, even at elevated temperatures, preventing the significant loss that occurs with unmodified sialic acids during sample handling. nih.gov This stabilization is crucial for accurate qualitative and quantitative analysis of sialylated glycoproteins and glycopeptides. nih.gov

This compound serves as a fundamental building block in the synthesis of dyes and fluorescent molecules due to its aromatic amine structure. The amino group can be readily diazotized and coupled with other aromatic compounds to form azo dyes, which are characterized by the -N=N- chromophore. rsc.org These toluidine-based azo dyes are significant in the textile industry because of their colorfastness and economic production. pmarketresearch.com

The derivatization process can be tailored to create molecules with specific spectroscopic properties. By reacting this compound with various coupling partners, a wide range of colors can be achieved. For instance, novel heterocyclic azo dyes with potential pharmacological activities have been synthesized through the diazo-coupling reaction of this compound derivatives. rsc.org Furthermore, derivatization can be used to introduce a chromophore or a fluorophore onto an analyte that lacks one, enabling its detection by UV-Vis absorption or fluorescence with greatly enhanced sensitivity. researchgate.net This is a common strategy in analytical chemistry to improve the performance of methods for various analytes. researchgate.netresearchgate.net

The introduction of a sulfonic acid group (-SO₃H) onto the this compound aromatic ring creates p-toluenesulfonic acid. This derivatization dramatically alters the polarity and acidity of the molecule, which is leveraged to improve chromatographic separations. The sulfonation of toluene (B28343) is a key step in producing cresols, where the resulting toluenesulfonic acid isomers are separated. researchgate.net

In high-performance liquid chromatography (HPLC), derivatization is often necessary for compounds that have poor retention or detection characteristics. academicjournals.org The conversion of this compound to its sulfonated form can improve its separation from other components in a mixture and enhance detection sensitivity. shimadzu.com For example, a reliable reverse-phase HPLC method has been developed for the quantification of p-Toluenesulfonic acid as a process-related impurity in pharmaceutical drug substances. The distinct polarity of the sulfonated derivative allows for excellent separation on C18 columns using gradient elution. academicjournals.org This derivatization is crucial for quality control in pharmaceutical manufacturing, where even trace levels of such impurities must be monitored. researchgate.net

Introduction of Chromophores and Fluorophores via this compound Derivatization

Synthesis of Novel this compound-Based Heterocycles

This compound is a versatile precursor in heterocyclic chemistry, readily participating in condensation and cyclization reactions to form a wide array of novel ring systems. One of the most common applications is in the synthesis of Schiff bases, which are formed by the reaction of this compound's primary amino group with an aldehyde or ketone. uobaghdad.edu.iquobaghdad.edu.iq These Schiff bases are not only stable compounds in their own right but also serve as intermediates for the synthesis of more complex heterocycles. researchgate.net

Recent research has demonstrated the use of this compound in multi-component reactions to construct complex molecular architectures in a single step. For example, this compound has been used as a model substrate in the development of a novel one-step synthesis of azepino[3,4-b]indoles, which are pharmacologically important seven-membered N-heterocycles. rsc.org In other work, this compound has been reacted with various substrates to create quinoline-fused heterocycles and pyrazole (B372694) derivatives, showcasing its utility in building diverse chemical scaffolds. rsc.orgrsc.org

Process Intensification and Scale-Up in this compound Manufacturing

The industrial production of this compound, primarily through the hydrogenation of p-nitrotoluene, has seen significant evolution aimed at improving efficiency, safety, and environmental footprint. A key aspect of this process intensification is the choice between batch and continuous manufacturing systems.

The catalytic hydrogenation of the corresponding nitro compound is the principal method for producing aromatic amines like this compound. chemcess.com This reduction can be carried out in either a batch or a continuous process, with the choice depending largely on production scale and economic factors. chemcess.comgoogle.com

Batch Processes:

Flexibility: Batch reactors are highly flexible and allow for the production of multiple different products using the same equipment with quick changeovers. chemcess.com This is advantageous when production requirements for a single product are not large enough to justify a dedicated continuous line. google.com

Common Usage: The majority of aromatic amine production is carried out via batch hydrogenation using catalyst slurries. chemcess.com A typical batch process involves charging the reactor with p-nitrotoluene and a palladium-on-carbon (Pd/C) catalyst, replacing the air with an inert gas like nitrogen, and then feeding hydrogen gas under controlled temperature and pressure. google.com

Continuous Processes:

Efficiency for Large Scale: Continuous hydrogenation is typically employed for large-scale, dedicated production of a few high-volume products. chemcess.com It offers better consistency, reduced manual labor, and potentially lower operational costs for mass production. rochester.edu

Process Intensification: The shift from batch to continuous reactors represents a significant process intensification. For example, since 2019, a notable portion of European toluidine producers have transitioned to continuous hydrogenation reactors, which has been reported to reduce toluene consumption per ton by 12%. pmarketresearch.com Vapor-phase hydrogenation is generally run in continuous mode, while liquid-phase hydrogenation can be either batch or continuous. chemcess.com

The development of a continuous system for producing this compound from p-nitrotoluene has been a subject of academic and industrial research, aiming to optimize reaction conditions and achieve high yields (e.g., >95%) while minimizing costs and improving safety. rochester.edu

Table 1: Comparison of Batch vs. Continuous Hydrogenation for this compound Production

| Feature | Batch Hydrogenation | Continuous Hydrogenation |

|---|---|---|

| Production Scale | Smaller volumes, multi-product facilities chemcess.com | Large, dedicated single-product volumes chemcess.com |

| Flexibility | High; allows for quick product changeovers chemcess.com | Low; dedicated to a specific product |

| Operational Mode | Discontinuous; charging and discharging cycles google.com | Uninterrupted flow of reactants and products rochester.edu |

| Common Catalyst Form | Slurry catalyst (e.g., Pd/C) chemcess.com | Fixed-bed catalyst (for vapor phase) chemcess.com |

| Industry Adoption | Historically more common, especially for diverse portfolios chemcess.com | Increasing for high-volume producers to cut costs pmarketresearch.com |

| Advantages | Product versatility, lower capital cost for small scale | Higher throughput, better process control, lower labor cost rochester.edu |

| Disadvantages | Higher labor cost per unit, potential for batch-to-batch variability | High initial capital investment, less flexible google.com |

Efficiency and Waste Stream Minimization in this compound Production

The industrial production of this compound, primarily through the reduction of p-nitrotoluene, places significant emphasis on process efficiency and the minimization of waste streams. These efforts are driven by both economic incentives to maximize product yield and increasingly stringent environmental regulations governing chemical manufacturing. datainsightsmarket.com The focus is on developing cleaner production technologies, optimizing reaction conditions, and implementing effective waste management solutions to reduce the environmental footprint of this compound synthesis. datainsightsmarket.comimarcgroup.com

The predominant method for this compound synthesis is the catalytic hydrogenation of p-nitrotoluene. sinocurechem.com This process has been the subject of extensive research to enhance its efficiency and reduce waste. Key areas of optimization include the choice of catalyst, reaction conditions, and reactor technology. The use of continuous flow reactors, for example, is being explored to improve upon traditional batch systems by offering better control over reaction parameters and potentially reducing manual labor costs. rochester.edu

Another historical method, the Bechamp process, utilizes iron filings for the reduction of p-nitrotoluene. ijcea.org While effective, modern catalytic methods are often preferred for their higher efficiency and cleaner waste profiles.

Catalytic Process Optimization

The efficiency of the catalytic hydrogenation of p-nitrotoluene is highly dependent on the catalyst and reaction parameters. Palladium on carbon (Pd/C) is a commonly used catalyst, valued for its high activity and selectivity. rochester.edugoogle.com Studies have also examined the use of Raney-nickel catalysts, which have demonstrated high conversion rates under specific temperature and pressure conditions. researchgate.net

Research into process optimization has shown that manipulating reaction conditions can significantly impact product yield and purity. For instance, a patented method using a palladium-carbon catalyst under low temperature and pressure reports a product yield of up to 98.3% and a purity of 98.6%, with claims of nearly no waste discharge. google.com In continuous flow systems, factors such as catalyst concentration, temperature, and the ratio of reagents like ammonium (B1175870) formate (B1220265) and acetic acid are adjusted to maximize the conversion rate. rochester.edu

The table below summarizes findings from various studies on the hydrogenation of p-nitrotoluene, highlighting the impact of different catalysts and conditions.

| Catalyst System | Starting Material | Key Conditions | Conversion/Yield | Source |

| 1% Pd/C | p-Nitrotoluene | Continuous flow reactor, 55 °C, 8 hours | Proposed conditions for 95% conversion | rochester.edu |

| Palladium on carbon | p-Nitrotoluene | Liquid phase hydrogenation, 80-85 °C, 0.55-0.6Mpa pressure | Yield up to 98.3%; Purity up to 98.6% | google.com |

| Raney-nickel | p-Nitrotoluene | Methanol solvent, 20-160 psig | 100% conversion reported | researchgate.net |

| Pd on aluminum wafers | p-Nitrotoluene | Microchannel reactor | 100% selectivity to this compound | researchgate.net |

Waste Stream Management and Minimization

The production of this compound generates several waste streams that require careful management to prevent environmental contamination. ontosight.ainih.gov These primarily include spent catalysts, wastewater from reaction and purification steps, and air emissions. oecd.org

Key waste minimization strategies include:

Source Reduction: The most preferred method is to minimize waste generation at the source. texas.gov This involves optimizing reactions to prevent the formation of byproducts and using raw materials more efficiently. cecri.res.in For example, precise control over the hydrogenation process can prevent the formation of intermediates like 4-methylformanilide and ensure maximum conversion to this compound. researchgate.net

Catalyst Recycling: Catalysts such as palladium on carbon represent a significant cost and a potential solid waste stream. After the reaction, the catalyst is typically recovered through filtration for reuse. google.comgoogle.com This not only reduces waste but also lowers operational costs.

Solvent Reuse: Solvents used in the reaction or purification steps, such as methanol, can often be recovered, purified, and recycled back into the process. texas.gov

Wastewater Treatment: Wastewater generated during production contains residual organic compounds and must be treated before discharge. oecd.org A common industrial practice involves stripping the wastewater to remove volatile components, followed by treatment in a comprehensive wastewater treatment plant. oecd.org Monitoring has shown that with effective treatment, this compound levels in the final effluent can be below the detection limit of 20 µg/l. oecd.org

Air Emission Control: Gaseous emissions from reactors and distillation units are typically managed using thermal exhaust purification plants and air washing systems to prevent the release of volatile organic compounds and other pollutants into the atmosphere. oecd.org

Solid Waste Disposal: Any remaining solid waste from the manufacturing process is disposed of through controlled incineration in specialized facilities for hazardous materials. nih.govoecd.org

By integrating these efficiency and waste minimization strategies, manufacturers can significantly reduce the environmental impact of this compound production while improving the economic viability of the process.

Mechanistic Studies of P Toluidine Reactivity and Interactions

Reaction Kinetics and Thermodynamics of p-Toluidine Transformations

The reactivity of this compound has been extensively studied across various chemical transformations, with research focusing on reaction kinetics and underlying thermodynamic principles. The kinetics of this compound's reactions are highly dependent on the reactants, catalysts, and medium conditions such as pH and solvent polarity.

Oxidation reactions of this compound have been a significant area of investigation. The periodate (B1199274) oxidation of this compound in an acetone-water medium is first order with respect to both the oxidant and the substrate, for a total order of two. asianpubs.org The rate of this reaction decreases as the dielectric constant of the medium decreases. asianpubs.orgresearchgate.net When this oxidation is catalyzed by Manganese(II), the reaction remains first order in both this compound and the periodate oxidant. researchgate.netakjournals.com The kinetic behavior of this compound oxidation can be influenced by the concentration of both this compound and hydrogen ions, which suggests the formation of an intermediate complex that can proceed through different reaction pathways. researchgate.net

The halogenation of this compound with chloramine-T in an aqueous acetic acid medium is a second-order reaction, being first order in both this compound and chloramine-T. researchgate.net Studies comparing the reactivity of aniline (B41778) and its derivatives show an order of reactivity of this compound > o-toluidine (B26562) > aniline. researchgate.net

The thermodynamics of the ionization of the p-toluidinium ion in water have been determined through calorimetry. cdnsciencepub.comcdnsciencepub.com These studies provide fundamental data on the heat, entropy, and free energy changes associated with its protonation, which are crucial for understanding its behavior in aqueous systems.

Below are tables summarizing key kinetic and thermodynamic parameters for various this compound reactions from different research studies.

Table 1: Selected Kinetic Parameters for this compound Reactions

| Reaction Type | Oxidant/Reactant | Catalyst | Activation Energy (Ea) | Other Kinetic Findings | Source |

|---|---|---|---|---|---|

| Hydrogenation | H₂ | - | 34.7 kJ/mol | Rate-determining step is likely the first hydrogenation of the aromatic ring. | atamankimya.com |

| Reduction of p-nitrotoluene | Hydrazine (B178648) | Raney Nickel | 32.25 kJ/mol (in water) | First order in both hydrazine and p-nitrotoluene. | cdnsciencepub.com |

| Oxidation | Periodate | None | - | First order in both this compound and periodate. Rate decreases with decreasing dielectric constant. | asianpubs.org |

| Oxidation | Periodate | Mn(II) | 12.2 ± 1.1 kJ/mol | First order in this compound, periodate, and catalyst. | researchgate.netakjournals.com |

Table 2: Thermodynamic Parameters for the Ionization of Aqueous p-Toluidinium Ion at 25°C

| Parameter | Value | Units | Source |

|---|---|---|---|

| Standard Heat of Ionization (ΔH°) | 8.16 | kcal/mol | cdnsciencepub.com |

| Standard Free Energy of Ionization (ΔG°) | 7.13 | kcal/mol | cdnsciencepub.com |

Catalytic Properties and Applications of this compound

While this compound itself is primarily a reactant or intermediate, its derivatives are widely employed for their catalytic properties, particularly in polymerization and curing processes.